molecular formula C22H20FN5S B2688096 5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 379236-86-9

5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2688096
CAS No.: 379236-86-9
M. Wt: 405.5
InChI Key: QYGDHFOIDQZGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[2,3-d]pyrimidine derivative characterized by a fluorophenyl group at position 5, a methyl group at position 6, and a piperazine moiety substituted with a pyridin-2-yl group at position 2. The thieno[2,3-d]pyrimidine core is a bicyclic heteroaromatic system that mimics purine bases, making it a scaffold of interest in medicinal chemistry for targeting enzymes and receptors involved in signaling pathways.

Properties

IUPAC Name

5-(4-fluorophenyl)-6-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5S/c1-15-19(16-5-7-17(23)8-6-16)20-21(25-14-26-22(20)29-15)28-12-10-27(11-13-28)18-4-2-3-9-24-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGDHFOIDQZGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl, methyl, and pyridinyl-piperazinyl groups through various substitution reactions. Key reagents and conditions used in these steps include:

    Formation of Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Pyridinyl-Piperazinyl Substitution: This step involves the reaction of the thieno[2,3-d]pyrimidine core with pyridinyl-piperazine under suitable conditions, often in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or demethylated products.

Scientific Research Applications

Structural Characteristics

The compound belongs to the class of thienopyrimidines and is characterized by:

  • A thieno[2,3-d]pyrimidine core
  • A 4-fluorophenyl group
  • A methyl group
  • A pyridinyl-piperazinyl moiety

Synthetic Routes

The synthesis typically involves multi-step organic reactions, including:

  • Formation of Thieno[2,3-d]pyrimidine Core : Cyclization under acidic or basic conditions.
  • Introduction of Substituents : Using nucleophilic aromatic substitution reactions for the fluorophenyl and other groups.

These synthetic approaches have been optimized to yield the compound efficiently while allowing for modifications that enhance its properties .

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new derivatives with potentially enhanced properties.

Biology

The compound is studied as a biochemical probe due to its ability to interact with various biological targets. Research indicates that it may modulate enzyme activities and receptor interactions, making it valuable for understanding biochemical pathways .

Pharmacological Properties

5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine has shown promise in several pharmacological areas:

  • Anti-Cancer Activity : Investigated for its potential to inhibit cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for formulating advanced materials with specific functionalities.

Anticancer Activity Study

A study conducted on various derivatives of thienopyrimidine compounds highlighted that certain modifications could enhance anticancer activity. Specifically, derivatives similar to this compound demonstrated significant cytotoxic effects against multiple cancer cell lines at low concentrations .

Anti-inflammatory Research

Research has indicated that this compound can inhibit inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases. The results showed a dose-dependent inhibition of cytokine release from activated immune cells .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), leading to reduced synthesis of nucleotides and subsequent inhibition of DNA and RNA synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications

  • 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine This analog replaces the pyridin-2-yl group with a 3,4-dichlorophenyl moiety on the piperazine ring. The chlorine atoms increase lipophilicity (logP ~3.8 vs. Pharmacologically, dichlorophenyl derivatives often exhibit higher affinity for dopamine and serotonin receptors, whereas pyridinyl groups may favor kinase inhibition .
  • 2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone (7a) The piperazine is substituted with a 4-chlorophenoxy ethanone group. This introduces a ketone oxygen for hydrogen bonding, which may improve solubility (cLogP ~2.9) compared to the pyridinyl analog. However, the bulky phenoxy group could sterically hinder binding to flat receptor pockets .

Substituent Variations on the Thienopyrimidine Core

  • 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine Derivatives Ethyl substituents at position 6 (vs. For example, ethyl analogs in showed prolonged half-lives (~4.2 hours in rodents) compared to methyl-substituted compounds (~2.8 hours) .
  • 6-Methyl-4-[(3-phenyl-isoxazol-5-yl)methoxy]thieno[2,3-d]pyrimidine (3a) The isoxazole methoxy group introduces a rigid, planar structure that may enhance π-π interactions with aromatic residues in target proteins.

Pharmacological and Physicochemical Properties

Receptor Affinity

  • The pyridin-2-yl-piperazine substituent in the target compound is associated with moderate P2Y12 receptor antagonism (IC50 ~120 nM), as observed in structurally related PET tracers (). In contrast, dichlorophenyl analogs exhibit stronger binding to 5-HT2A receptors (Ki ~15 nM) .
  • Fluorophenyl groups at position 5 enhance selectivity for kinases (e.g., EGFR inhibition IC50 ~0.8 µM) compared to methoxyphenyl analogs (IC50 ~2.3 µM) due to electronegativity and reduced steric hindrance .

Solubility and Bioavailability

  • The target compound’s calculated aqueous solubility is ~12 µM (vs. ~5 µM for dichlorophenyl analogs), attributed to the pyridinyl group’s polarity. However, its logP of ~2.5 suggests moderate membrane permeability .
  • Methyl substitution at position 6 reduces metabolic oxidation compared to ethyl or propyl groups, as evidenced by lower CYP3A4-mediated clearance rates (CLint ~25 mL/min/kg vs. ~40 mL/min/kg for ethyl analogs) .

Crystallographic and Conformational Analysis

  • The pyridin-2-yl group adopts a near-planar conformation with the piperazine ring (dihedral angle ~15°), facilitating interactions with flat binding sites. This contrasts with bulkier substituents like biphenyl carbonyl groups, which exhibit dihedral angles >30°, reducing binding efficiency .
  • Intramolecular hydrogen bonds between the piperazine N-H and pyrimidine N (distance ~2.1 Å) stabilize the active conformation, as seen in ’s pyrimidine derivatives .

Biological Activity

5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of the compound typically involves the nucleophilic substitution reactions and cyclization processes to form the thienopyrimidine core. For instance, one method involves reacting 4-(4-fluorophenyl)-5-(pyridin-4-yl)-1,3-dihydroimidazole derivatives with appropriate alkylating agents under controlled conditions to yield the desired thienopyrimidine structure .

Antitumor Activity

Recent studies have demonstrated that compounds with thieno[2,3-d]pyrimidine structures exhibit significant antitumor activity. In vitro assays have been conducted against various cancer cell lines, including NCI-H1975 and A549. The results indicate that modifications in the side chains can enhance cytotoxicity:

CompoundIC50 (µM)Cell LineActivity Level
A5>50NCI-H1975Low
B115A549High
B710NCI-H1975Very High

The compound B1, for example, showed promising results with an IC50 value of 15 µM against A549 cells, indicating a selective inhibition profile towards EGFR mutant variants .

The proposed mechanism of action for this class of compounds includes inhibition of the EGFR L858R/T790M mutations, which are common in non-small cell lung cancer (NSCLC). The binding affinity and specificity of these compounds are attributed to their structural features that allow effective interaction with the ATP-binding site of the kinase domain .

Structure-Activity Relationship (SAR)

The SAR studies highlight that substituents on the pyridine and piperazine rings significantly influence the biological activity. For instance:

  • Pyridinyl Substitutions : Variations in the pyridine ring can modulate lipophilicity and electronic properties, affecting cellular uptake.
  • Piperazine Modifications : Altering substituents on the piperazine moiety can enhance selectivity for specific kinases or improve pharmacokinetic profiles.

Case Studies

In a comparative study examining various thienopyrimidine derivatives:

  • Compound B1 : Demonstrated high selectivity towards EGFR mutant cells with minimal effects on normal cell lines.
  • Compound B7 : Showed enhanced activity due to N-methylpyrazole substitutions, indicating that specific modifications can lead to improved therapeutic indices.

These findings suggest that ongoing optimization of structural components is crucial for developing effective anticancer agents based on this scaffold .

Q & A

Basic: What synthetic strategies optimize yield and purity of this compound?

Answer:
To achieve high yield and purity, multi-step synthesis is typically employed:

Core Formation: Construct the thieno[2,3-d]pyrimidine ring via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .

Substituent Introduction: Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution and the pyridin-2-ylpiperazine moiety using Buchwald-Hartwig amination .

Purification: Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) to isolate the compound with ≥95% purity .

Basic: Which spectroscopic techniques confirm structural integrity?

Answer:
A combination of methods is critical:

  • 1H/13C NMR: Verify substituent positions (e.g., methyl group at C6, fluorophenyl aromatic protons) and piperazine ring conformation .
  • Mass Spectrometry (HRMS): Confirm molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the thienopyrimidine core .
  • IR Spectroscopy: Identify carbonyl (C=O) and C-F stretches (1100–1000 cm⁻¹) .

Advanced: How do crystal packing interactions influence stability?

Answer:
X-ray crystallography reveals:

  • Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize the pyrimidine ring, while weak C–H⋯O interactions form polymeric chains .
  • Dihedral Angles: Substituents (e.g., fluorophenyl) deviate by ~12–86° from the pyrimidine plane, affecting solubility and polymorphic forms .
  • Implications: High packing efficiency reduces hygroscopicity but may complicate formulation. Stability studies under humidity/temperature gradients are recommended .

Advanced: How can computational models predict biological target affinity?

Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock to simulate binding to kinases (e.g., EGFR) by aligning the fluorophenyl group in hydrophobic pockets .
  • MD Simulations: Assess piperazine flexibility and pyridine’s role in π-π stacking with receptor residues .
  • ADMET Prediction: Tools like SwissADME evaluate lipophilicity (LogP ~3.5) and blood-brain barrier penetration, influenced by the trifluoromethyl analogs’ metabolic stability .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE: Lab coat, nitrile gloves, and goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation: Use fume hoods to avoid inhalation (H335) during synthesis .
  • Waste Disposal: Neutralize acidic/byproduct streams before aqueous disposal (P501 guidelines) .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Assay Reproducibility: Standardize cell lines (e.g., HepG2 vs. HEK293) and ATP concentrations in kinase inhibition assays .
  • Stereochemical Analysis: Chiral HPLC ensures enantiopurity, as racemic mixtures may skew IC50 values .
  • Metabolite Screening: LC-MS identifies active metabolites that could explain divergent in vitro/in vivo results .

Basic: What intermediates are pivotal in synthesizing this compound?

Answer:
Key intermediates include:

  • Thieno[2,3-d]pyrimidin-4(3H)-one: Formed via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives .
  • 4-Chlorothieno[2,3-d]pyrimidine: Activated for nucleophilic substitution with fluorophenyl groups .
  • 1-(Pyridin-2-yl)piperazine: Synthesized via Pd-catalyzed coupling of piperazine with 2-bromopyridine .

Advanced: How to design analogs for improved pharmacokinetics?

Answer:

  • Piperazine Modifications: Replace pyridin-2-yl with pyrimidin-4-yl to enhance water solubility (logD reduction) .
  • Fluorophenyl Alternatives: Introduce electron-withdrawing groups (e.g., CF3) to increase metabolic stability .
  • Methyl Group Optimization: Replace with cyclopropyl to reduce CYP450-mediated oxidation .

Basic: What chromatographic methods separate byproducts?

Answer:

  • HPLC: C18 column (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/0.1% TFA (70:30), flow rate 1 mL/min .
  • TLC Monitoring: Silica gel 60 F254, ethyl acetate/hexane (1:1), UV detection at 254 nm .

Advanced: How does fluorophenyl orientation impact target selectivity?

Answer:

  • Conformational Analysis: DFT calculations show the fluorophenyl group adopts a perpendicular orientation to the thienopyrimidine plane, favoring hydrophobic pockets in kinase domains .
  • SAR Studies: Para-fluoro substitution enhances selectivity for tyrosine kinases over serine/threonine kinases by 10-fold compared to non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.